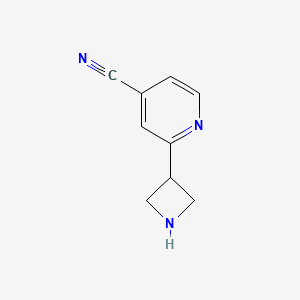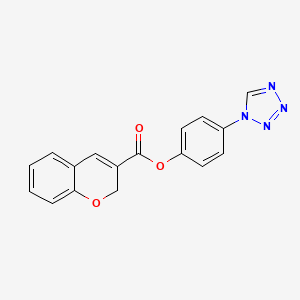
4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate is a compound that combines the structural features of tetrazole and chromene. Tetrazoles are known for their bioisosteric properties, often used to replace carboxylic acids in drug design to enhance bioavailability and reduce toxicity . Chromenes, on the other hand, are oxygen-containing heterocycles that exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties .
准备方法
The synthesis of 4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate typically involves a multi-step process. One common method starts with the reaction of phenols with acrylonitrile in the presence of sodium metal under Michael addition conditions to produce 3-phenoxypropanenitrile . This intermediate can then undergo further reactions to introduce the tetrazole and chromene moieties. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
化学反应分析
4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The tetrazole moiety can interact with enzymes and receptors through non-covalent interactions, enhancing the compound’s bioavailability and reducing toxicity . The chromene ring can participate in redox reactions, contributing to its antioxidant properties . Molecular docking studies have shown that the compound can bind to specific enzymes, inhibiting their activity and leading to therapeutic effects .
相似化合物的比较
4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole: Shares the tetrazole moiety but lacks the chromene ring, resulting in different biological activities.
(E)-4-Phenyl-2H-chromene-3-carbaldehyde O-[(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl]oxime: Contains a triazole ring instead of a tetrazole, leading to variations in its pharmacological properties.
The uniqueness of this compound lies in its combination of tetrazole and chromene structures, which confer a broad spectrum of biological activities and potential therapeutic applications.
属性
分子式 |
C17H12N4O3 |
|---|---|
分子量 |
320.30 g/mol |
IUPAC 名称 |
[4-(tetrazol-1-yl)phenyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H12N4O3/c22-17(13-9-12-3-1-2-4-16(12)23-10-13)24-15-7-5-14(6-8-15)21-11-18-19-20-21/h1-9,11H,10H2 |
InChI 键 |
MTWCAZKXSNMCBE-UHFFFAOYSA-N |
规范 SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OC3=CC=C(C=C3)N4C=NN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


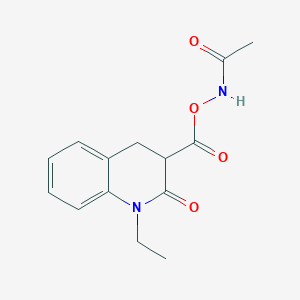
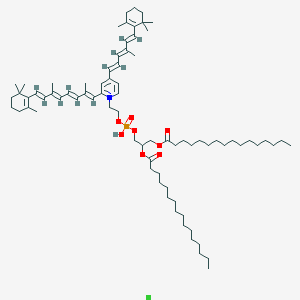
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)
![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
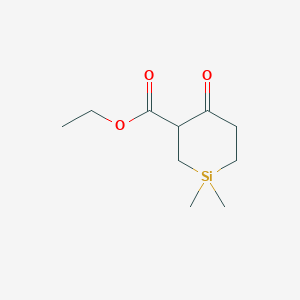
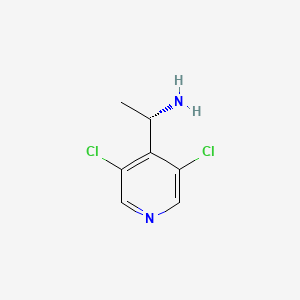

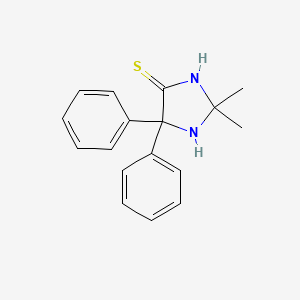
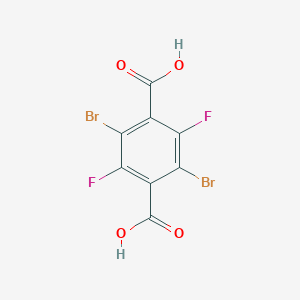
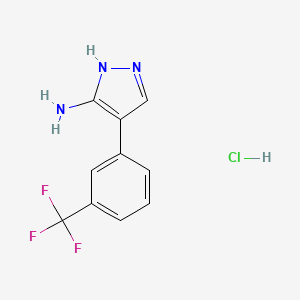
![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)
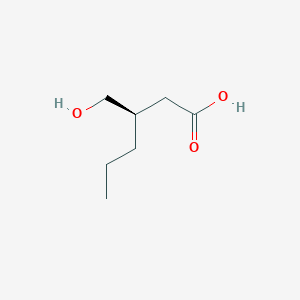
![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)
